N-butylacrylamide chemical properties and structure
N-butylacrylamide chemical properties and structure
An In-depth Technical Guide to N-butylacrylamide: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-butylacrylamide, with a primary focus on the commercially significant isomer, N-tert-butylacrylamide. Information on N-n-butylacrylamide is also included for comparative purposes. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Structure and Identification
N-butylacrylamide exists as two primary isomers: N-n-butylacrylamide and N-tert-butylacrylamide. The structural difference lies in the arrangement of the butyl group attached to the nitrogen atom, which significantly influences their physical and chemical properties.
N-n-butylacrylamide features a linear butyl group, allowing for greater chain flexibility.
N-tert-butylacrylamide (NTBA) possesses a bulky tertiary butyl group, which imparts steric hindrance and unique solubility characteristics to its polymers.[1]
Below are the graphical representations of their chemical structures.
Physical and Chemical Properties
The physical and chemical properties of N-n-butylacrylamide and N-tert-butylacrylamide are summarized in the tables below.
Table 1: Physical and Chemical Properties of N-n-butylacrylamide
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| CAS Number | 2565-18-6 | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 83-85 °C @ 1 Torr | [2] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥96% | |
| Storage Temperature | 0-10 °C | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 29.1 Ų |
Table 2: Physical and Chemical Properties of N-tert-butylacrylamide
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO | [3] |
| Molecular Weight | 127.18 g/mol | [1] |
| CAS Number | 107-58-4 | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 126-132 °C | [5] |
| Density | 1.20 g/cm³ | [1] |
| Solubility | Slightly hazardous to water | [4] |
| Purity | ≥96.0% | [5] |
| log Pow | 1.45 | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 29.1 Ų | [4] |
Experimental Protocols
Synthesis of N-tert-butylacrylamide
A common method for the synthesis of N-tert-butylacrylamide is the Ritter reaction, which involves the reaction of an olefin or an alcohol with a nitrile in the presence of a strong acid.[1]
Materials:
-
tert-Butyl alcohol
-
Acrylonitrile
-
Strong acid catalyst (e.g., sulfuric acid)
-
Benzene (for recrystallization)
Procedure:
-
React tert-butyl alcohol with acrylonitrile in the presence of a strong acid catalyst.[6]
-
The crude product is then purified by recrystallization.
-
Dissolve the crude N-tert-butylacrylamide in warm, dry benzene.[6]
-
Allow the solution to cool, promoting the formation of white crystals.[6]
-
Filter the crystals and dry them to obtain pure N-tert-butylacrylamide. The yield is typically around 87%.[6]
Purification of Acrylonitrile (Pre-synthesis Step)
For optimal reaction outcomes, the acrylonitrile monomer should be purified to remove inhibitors and other impurities.
Materials:
-
Acrylonitrile
-
5% NaOH solution
-
3% Orthophosphoric acid solution
-
Double distilled water
-
Anhydrous CaCl₂
-
Nitrogen gas
Procedure:
-
Wash the acrylonitrile with a 5% NaOH solution in water to remove the inhibitor.[6][7]
-
Subsequently, wash with a 3% orthophosphoric acid solution in water to eliminate basic impurities.[6][7]
-
Wash with double distilled water and then dry over anhydrous CaCl₂.[6][7]
-
Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[6][7]
-
Store the purified acrylonitrile in a clean, dry, amber-colored bottle at 5°C.[7]
Characterization of N-tert-butylacrylamide
¹H-NMR Spectroscopy:
-
Instrument: GSX-400 spectrometer (JEOL, Tokyo, Japan) operating at 400 MHz.[6]
-
Solvent: CDCl₃.[6]
-
Procedure: Dissolve a sample of the synthesized N-tert-butylacrylamide in CDCl₃ and record the ¹H-NMR spectrum.
-
Characteristic Peaks:
¹³C-NMR Spectroscopy:
-
The monomer can also be confirmed by ¹³C-NMR spectroscopy.[6]
FTIR Spectroscopy:
-
Identification: Conforms to standard spectra.[5]
-
Procedure: Obtain the FTIR spectrum of the sample and compare it with a reference spectrum for N-tert-butylacrylamide to confirm its identity.
Free Radical Polymerization of N-tert-butylacrylamide
N-tert-butylacrylamide can be polymerized via free radical polymerization to form poly(N-tert-butylacrylamide).
Materials:
-
N-tert-butylacrylamide (monomer)
-
AIBN (Azobisisobutyronitrile) (initiator)
-
DMF (Dimethylformamide) (solvent)
-
Methanol
Procedure:
-
Dissolve a total of 5g of N-tert-butylacrylamide and 50 mg of AIBN initiator in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[6]
-
Flush the mixture with oxygen-free dry nitrogen gas.[6]
-
Carry out the copolymerization reaction at 70°C for a duration that yields a conversion below 10%.[6]
-
After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6]
-
Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6]
Applications in Drug Development
Polymers and copolymers of N-tert-butylacrylamide, particularly thermoresponsive hydrogels, have shown significant promise in various biomedical applications, including drug delivery.[1]
-
Thermoresponsive Drug Delivery: Poly(N-tert-butylacrylamide) is a temperature-sensitive polymer.[1] This property can be utilized in drug delivery systems where the release of a therapeutic agent is triggered by changes in temperature.
-
Hydrogels for Controlled Release: Copolymers of N-tert-butylacrylamide can be used to produce hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve drug efficacy and reduce side effects.[8]
-
Cell Immobilization: The unique properties of N-tert-butylacrylamide-based polymers make them suitable for immobilizing cells, a technique used in various biotechnological and therapeutic applications.[1]
Experimental/Logical Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and polymerization of N-tert-butylacrylamide for potential use in drug delivery applications.
References
- 1. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]
- 2. N-N-BUTYLACRYLAMIDE | 2565-18-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bdmaee.net [bdmaee.net]
- 5. N-tert-Butylacrylamide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijsr.net [ijsr.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
